molecular formula C14H22N2O B1672644 Ispronicline CAS No. 252870-53-4

Ispronicline

Cat. No.: B1672644
CAS No.: 252870-53-4
M. Wt: 234.34 g/mol
InChI Key: RPCVIAXDAUMJJP-PZBABLGHSA-N
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Description

Ispronicline is an experimental drug that acts as a partial agonist at neural nicotinic acetylcholine receptors. It has been investigated for its potential use in treating conditions such as dementia, Alzheimer’s disease, and attention-deficit/hyperactivity disorder. This compound is known for its subtype-selective binding, primarily targeting the α4β2 subtype of nicotinic acetylcholine receptors .

Biochemical Analysis

Biochemical Properties

Ispronicline is an orally active, brain-selective α4β2 nicotine acetylcholine receptor (nAChR) partial agonist . It binds to the α4β2 nAChR with high affinity (Ki=11 nM) and is highly selective to other nAChRs such as α7 nAChR and α3β4 nAChR .

Cellular Effects

This compound has been shown to have antidepressant, nootropic, and neuroprotective effects . It has been used in phase II clinical trials for the treatment of dementia and Alzheimer’s disease, but is no longer under development . It has also been investigated as a potential treatment for ADHD .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a partial agonist at neural nicotinic acetylcholine receptors . It binds primarily to the α4β2 subtype . The binding of this compound to these receptors influences the release of various neurotransmitters, which can have effects on cognition and memory .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce sustained acetylcholine release from the cortex, showing potency in animal models of cognition and attention

Dosage Effects in Animal Models

In animal models, this compound has shown significant improvement in ADHD symptoms with dosages of 50 mg/day

Metabolic Pathways

As a nicotinic acetylcholine receptor agonist, it is likely to be involved in cholinergic signaling pathways .

Subcellular Localization

As a nicotinic acetylcholine receptor agonist, it is likely to be found in areas of the cell where these receptors are located, such as the cell membrane .

Preparation Methods

The synthesis of ispronicline involves several steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the pyridine ring, followed by the addition of the isopropoxy group and the formation of the pent-4-en-2-amine side chain. The reaction conditions often involve the use of reagents such as methylamine and isopropyl alcohol .

Chemical Reactions Analysis

Ispronicline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Ispronicline serves as a model compound for studying nicotinic acetylcholine receptor interactions.

    Biology: It is used to investigate the role of nicotinic receptors in cognitive functions and neuroprotection.

    Medicine: this compound has been explored as a treatment for cognitive disorders, including dementia and Alzheimer’s disease. It has also shown potential in treating attention-deficit/hyperactivity disorder.

    Industry: The compound’s neuroprotective properties make it a candidate for developing new therapeutic agents

Comparison with Similar Compounds

Ispronicline is unique in its subtype-selective binding to the α4β2 nicotinic acetylcholine receptors. Similar compounds include:

This compound’s prolonged cognitive effects and neuroprotective properties distinguish it from these similar compounds, making it a promising candidate for further research and development .

Properties

IUPAC Name

(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCVIAXDAUMJJP-PZBABLGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C=CCC(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027512
Record name Ispronicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252870-53-4
Record name Ispronicline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252870-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ispronicline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252870534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ispronicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ispronicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISPRONICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E05NBH9V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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